molecular formula C19H14N2O4 B2798298 Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate CAS No. 477500-08-6

Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate

Cat. No.: B2798298
CAS No.: 477500-08-6
M. Wt: 334.331
InChI Key: QXFVNGHBHKEARR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring system, which is a fused aromatic ring structure containing both benzene and furan rings, and is further functionalized with an ethyl ester, a cyanobenzamido group, and a carboxylate group.

Preparation Methods

The synthesis of Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyanobenzamido group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function . The benzofuran ring system may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-[(4-cyanobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-2-24-19(23)17-16(14-5-3-4-6-15(14)25-17)21-18(22)13-9-7-12(11-20)8-10-13/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFVNGHBHKEARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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